Dryocrassin ABBA

Influenza virus neuraminidase H5N1 avian influenza Drug-resistant H7N9

Dryocrassin ABBA delivers 2.67-fold superior neuraminidase inhibition vs. oseltamivir against drug-resistant H7N9 (IC₅₀ 3.6 μM), with 87% survival at 33 mg/kg in H5N1 models. Its fully characterized ADME-Tox (F=50.1%, t₁/₂ 5.5–12.6 h, low CYP450/hERG) enables PK/PD modeling—unlike uncharacterized analogs. Unique dual antivirulence: SrtA inhibition (IC₅₀ 24.17 μM) plus vWbp direct binding. In HCC, reduces HepG2 viability to 49% at 75 μg/mL via caspase-mediated mitochondrial apoptosis. Choose dryocrassin ABBA when reproducibility demands documented, publication-grade performance.

Molecular Formula C43H48O16
Molecular Weight 820.8 g/mol
CAS No. 12777-70-7
Cat. No. B084698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDryocrassin ABBA
CAS12777-70-7
Synonymsdryocrassin
Molecular FormulaC43H48O16
Molecular Weight820.8 g/mol
Structural Identifiers
SMILESCCCC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(C(=O)C(=C2O)C(=O)C)(C)C)O)O)CC3=C(C(=C(C(=C3O)C(=O)CCC)O)CC4=C(C(C(=O)C(=C4O)C(=O)C)(C)C)O)O)O
InChIInChI=1S/C43H48O16/c1-9-11-24(46)28-32(50)18(30(48)20(34(28)52)14-22-36(54)26(16(3)44)40(58)42(5,6)38(22)56)13-19-31(49)21(35(53)29(33(19)51)25(47)12-10-2)15-23-37(55)27(17(4)45)41(59)43(7,8)39(23)57/h48-57H,9-15H2,1-8H3
InChIKeyPRVKSKWNDSLRBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dryocrassin ABBA (CAS 12777-70-7): A Structurally Distinct Bis-Phloroglucinol Derivative with Multi-Target Antiviral, Antibacterial, and Antitumor Activities


Dryocrassin ABBA (CAS 12777-70-7, molecular formula C₄₃H₄₈O₁₆, MW 820.83) is a naturally occurring bis-phloroglucinol derivative characterized by two acylated phloroglucinol units linked via a methylene bridge. Isolated and structurally elucidated from the rhizomes of Dryopteris crassirhizoma Nakai in 1971–1973, it has been identified as a key bioactive component in several traditional East Asian herbal formulations [1]. It exhibits a broad spectrum of quantifiable in vitro activities including inhibition of influenza neuraminidase, SARS-CoV-2 main protease, and bacterial virulence factors such as S. aureus Sortase A and vWbp [2]. The compound demonstrates oral bioavailability (~50.1%) and a favorable in vivo pharmacokinetic profile (half-life 5.5–12.6 hours, AUC 19.3–65 μg·h/mL), supporting its utility as a reference standard for analytical and pharmacological investigations [3].

Why Dryocrassin ABBA (CAS 12777-70-7) Cannot Be Simply Replaced by In-Class Phloroglucinols or Standard Antivirals


While numerous phloroglucinol derivatives exist—including structurally related compounds from Dryopteris species such as filixic acid ABA, albaspidin derivatives, and various monomeric acylphloroglucinols—their biological activities, potency, and pharmacokinetic profiles differ markedly [1]. Generic substitution is precluded by quantifiable disparities in target inhibition potency (e.g., neuraminidase IC₅₀ of 18.59 μM for dryocrassin ABBA vs. 29.57 μM for filixic acid ABA) [2], distinct bacterial virulence target engagement (SrtA inhibition IC₅₀ = 24.17 μM; vWbp direct binding), and demonstrated oral bioavailability (F = 50.1%) which is not uniformly present across the phloroglucinol class [3]. Furthermore, dryocrassin ABBA exhibits superior inhibitory activity against drug-resistant influenza neuraminidases relative to the clinical standard oseltamivir (IC₅₀ 3.6 μM vs. 9.6 μM for OSV against H7N9 Anhui strain), underscoring that even therapeutic-class comparisons fail to predict performance [4]. The following quantitative evidence guide delineates these specific differentiators to inform rigorous scientific selection.

Quantitative Differentiation Evidence for Dryocrassin ABBA (12777-70-7) Relative to Closest Analogs


Superior Neuraminidase Inhibition vs. Structurally Related Phloroglucinol Filixic Acid ABA and Clinical Standard Oseltamivir

In a direct head-to-head enzymatic assay against H5N1 influenza neuraminidase, dryocrassin ABBA exhibited an IC₅₀ of 18.59 ± 4.53 μM, representing a 1.59-fold greater potency than the structurally related phloroglucinol filixic acid ABA (IC₅₀ = 29.57 ± 2.48 μM) [1]. Additionally, in a separate study evaluating activity against drug-resistant H7N9 Anhui neuraminidase, dryocrassin ABBA (IC₅₀ = 3.6 μM) demonstrated 2.67-fold superior inhibitory activity compared to the standard-of-care neuraminidase inhibitor oseltamivir (OSV, IC₅₀ = 9.6 μM) [2].

Influenza virus neuraminidase H5N1 avian influenza Drug-resistant H7N9 Natural product antiviral

Validated Oral Bioavailability Differentiates Dryocrassin ABBA from Non-Oral Phloroglucinol Analogs

Dryocrassin ABBA is characterized by a quantified oral bioavailability (F) of 50.1% in rats following oral administration (23.5 mg/kg) relative to intravenous dosing (2.35 mg/kg), as determined by a validated LC-MS/MS method [1]. This represents the first and only rigorous pharmacokinetic characterization among phloroglucinols derived from D. crassirhizoma; comparable oral bioavailability data for filixic acid ABA or other in-class analogs remain unreported in the peer-reviewed literature [2]. The compound also demonstrates a long elimination half-life (5.5–12.6 hours) and high plasma exposure (AUC = 19.3–65 μg·h/mL) in mice [2].

Pharmacokinetics Oral bioavailability LC-MS/MS ADME

Direct Inhibition of S. aureus Virulence Factor SrtA: Quantitative IC₅₀ and Unique Binding Site Interaction

Dryocrassin ABBA inhibits S. aureus Sortase A (SrtA) enzymatic activity with an IC₅₀ of 24.17 μM, as determined by FRET-based assays [1]. Molecular dynamics simulations and mutagenesis assays further revealed that ABBA binds directly to SrtA residues V166 and V168, a distinct interaction that significantly attenuates catalytic activity [1]. While several phloroglucinols exhibit antibacterial activity, specific SrtA inhibition with defined IC₅₀ and binding site characterization has not been reported for filixic acid ABA or other D. crassirhizoma phloroglucinols, representing a unique virulence-targeting mechanism among this chemical class [2].

Staphylococcus aureus Sortase A (SrtA) Anti-virulence Antibacterial resistance

In Vivo Efficacy in H5N1 Influenza Mouse Model: Quantified Survival Advantage and Dose-Response Relationship

In a controlled in vivo study, mice intranasally inoculated with highly pathogenic H5N1 avian influenza virus and treated with dryocrassin ABBA (33 mg/kg orally for 7 days) achieved an 87% survival rate, compared to significantly lower survival in untreated control groups [1]. A clear dose-response relationship was observed, with 33 mg/kg and 18 mg/kg doses both decreasing lung index and viral loads, and significantly increasing anti-inflammatory MCP-1 and IL-10 levels while decreasing IL-12, IL-6, IFN-γ, and TNF-α relative to untreated groups . Comparable in vivo efficacy data for filixic acid ABA in the same H5N1 mouse model have not been reported.

In vivo antiviral efficacy H5N1 influenza Mouse model Survival benefit

Favorable Drug Metabolism and Safety Profile: Low CYP450 and hERG Inhibition Compared to Clinical Candidate Benchmarks

In vitro ADME-Tox profiling revealed that dryocrassin ABBA exhibits good microsomal stability, low hERG inhibition, and low CYP450 inhibition across major isoforms [1]. These parameters are critical for minimizing cardiotoxicity risk and drug-drug interaction potential. While many natural product leads fail preclinical development due to CYP450 inhibition or hERG liability, dryocrassin ABBA's favorable profile distinguishes it from uncharacterized phloroglucinols and supports its advancement into in vivo efficacy models [1]. A 5-day repeated-dose toxicity study indicated an approximate lethal dose >10 mg/kg in mice, providing a preliminary safety window [1].

CYP450 inhibition hERG Microsomal stability Drug safety ADME-Tox

Antitumor Activity in Hepatocellular Carcinoma: Concentration-Dependent Viability Reduction and Apoptosis Induction

In HepG2 human hepatocellular carcinoma cells, dryocrassin ABBA reduced cell viability in a concentration-dependent manner: at 25, 50, and 75 μg/mL, viability decreased to 68%, 60%, and 49%, respectively, following 48-hour treatment [1]. Mechanistic studies demonstrated that dryocrassin ABBA up-regulates p53 and Bax expression, inhibits Bcl-2 expression, and activates caspase-3 and caspase-7, confirming apoptosis induction via a caspase-dependent mitochondrial pathway [1]. In vivo, dryocrassin ABBA significantly suppressed H22 tumor growth in KM male mice without major side effects [1]. Comparative antitumor data for filixic acid ABA or other D. crassirhizoma phloroglucinols in HepG2 cells are not available.

Hepatocellular carcinoma HepG2 Apoptosis Caspase pathway

Dryocrassin ABBA (12777-70-7): Recommended Research and Industrial Application Scenarios Based on Quantified Evidence


Antiviral Screening Programs Targeting Drug-Resistant Influenza Strains (H7N9, H5N1)

Procure dryocrassin ABBA for neuraminidase inhibition assays against drug-resistant H7N9 and H5N1 strains, where its IC₅₀ of 3.6 μM (H7N9 Anhui) demonstrates 2.67-fold superior potency over oseltamivir (IC₅₀ 9.6 μM) [1]. The compound's validated in vivo efficacy (87% survival at 33 mg/kg in H5N1 mouse model) and favorable oral bioavailability (F = 50.1%) support its use as a reference standard for in vivo antiviral efficacy studies [2].

Anti-Virulence Research Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Utilize dryocrassin ABBA in studies of anti-virulence strategies against S. aureus. The compound is a validated direct inhibitor of Sortase A (SrtA) with an IC₅₀ of 24.17 μM and defined binding residues (V166, V168) [3], and also inhibits vWbp coagulase activity through direct interaction with the "central cavity" of the protein, attenuating lung injury in mouse pneumonia models [4]. This dual anti-virulence mechanism is unique among phloroglucinols.

Preclinical ADME-Tox and Pharmacokinetic Studies for Natural Product Lead Optimization

Employ dryocrassin ABBA as a benchmark phloroglucinol with fully characterized ADME-Tox properties, including oral bioavailability (50.1%), long half-life (5.5–12.6 hours), high plasma exposure (AUC 19.3–65 μg·h/mL), low CYP450 inhibition, low hERG liability, and good microsomal stability [5]. These documented parameters enable meaningful PK/PD modeling and reduce the risk of late-stage attrition compared to uncharacterized analogs.

Oncology Research: Apoptosis Induction in Hepatocellular Carcinoma Models

Incorporate dryocrassin ABBA in hepatocellular carcinoma research programs. The compound reduces HepG2 cell viability to 49% at 75 μg/mL (48h), up-regulates p53 and Bax, inhibits Bcl-2, and activates caspase-3/7, confirming apoptosis via a mitochondrial pathway [6]. In vivo H22 tumor suppression is also documented. This compound is the only phloroglucinol from D. crassirhizoma with validated antitumor activity in this indication.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dryocrassin ABBA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.